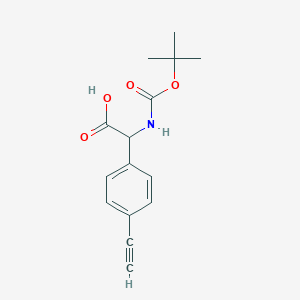
2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid is a derivative of amino acids with potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The ethynylphenyl moiety may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer. For instance, the presence of an aryl group is known to enhance potency against targets such as Protein Kinase B (PknB), which is essential for Mycobacterium tuberculosis cell division and cell-wall biosynthesis .
Inhibition Studies
A study focusing on substituted 4-oxo-crotonic acid derivatives found that compounds featuring a tert-butoxycarbonyl-aminoethyl group exhibited significant inhibitory activity against PknB, with some derivatives achieving over 87% inhibition at specific concentrations . This suggests that this compound could similarly inhibit key enzymes involved in cancer progression.
Cytotoxicity and Apoptosis
Another area of interest is the compound's potential as a pro-apoptotic agent. Microtubule-targeting agents (MTAs) have been shown to induce apoptosis in various cancer cell lines. The design of multifunctional agents that combine tubulin depolymerizing efficacy with autophagic flux inhibitory activity has demonstrated promising results in preclinical studies . Compounds structurally related to this compound could potentially exhibit similar pro-apoptotic effects.
Case Studies
- Study on PknB Inhibition : A high-throughput screening identified several compounds with significant PknB inhibition. Among these, derivatives with aryl substitutions showed enhanced potency compared to alkyl counterparts, indicating the importance of structural modifications in optimizing biological activity .
- Microtubule-Targeting Agents : Research into MTAs highlighted their effectiveness in inducing apoptosis in hematological cancers. The combination of tubulin depolymerization and autophagy inhibition presents a dual mechanism that can be leveraged for therapeutic purposes .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Properties
IUPAC Name |
2-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h1,6-9,12H,2-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXEEGMBMWIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















